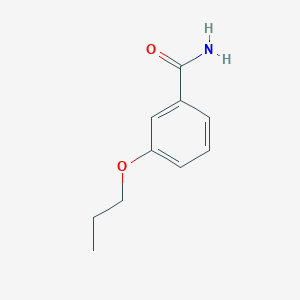
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as EPP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EPP belongs to the class of piperazinone derivatives, which have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Wirkmechanismus
The mechanism of action of 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and pain. It has also been shown to have antioxidant and anti-angiogenic effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions in the field of 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone research, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination therapy with other drugs. Additionally, more research is needed to understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity.
In conclusion, 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its mechanism of action and biochemical and physiological effects are still being studied, and more research is needed to fully understand its potential. However, its high purity and stability make it a promising candidate for further investigation and development in the field of medicinal chemistry.
Synthesemethoden
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone can be synthesized by the condensation reaction of 4-ethoxybenzaldehyde and 1-phenylpiperazine-2,6-dione in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The product is obtained in high yield and purity using this method.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. In inflammation and pain research, 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been found to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and reducing the activation of pain receptors.
Eigenschaften
CAS-Nummer |
178408-26-9 |
|---|---|
Produktname |
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone |
Molekularformel |
C20H20N2O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(3Z)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-17-10-8-15(9-11-17)19(23)14-18-20(24)22(13-12-21-18)16-6-4-3-5-7-16/h3-11,14,21H,2,12-13H2,1H3/b18-14- |
InChI-Schlüssel |
KXIZBFHIXVFFMW-JXAWBTAJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
Synonyme |
(3Z)-3-[2-(4-ethoxyphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)





![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)